molecular formula C17H25NO3 B011269 N-(alpha-Methylbenzyl)azelaamic acid CAS No. 106926-14-1

N-(alpha-Methylbenzyl)azelaamic acid

Cat. No. B011269
M. Wt: 291.4 g/mol
InChI Key: MYQBZVQSSMCIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(alpha-Methylbenzyl)azelaamic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a type of azelaic acid derivative that has been found to possess unique properties that make it a promising candidate for various research studies.

Mechanism Of Action

N-(alpha-Methylbenzyl)azelaamic acid works by inhibiting the activity of certain enzymes that are involved in the production of inflammatory mediators and reactive oxygen species. It also disrupts the cell membrane of microorganisms, leading to their death.

Biochemical And Physiological Effects

N-(alpha-Methylbenzyl)azelaamic acid has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It also increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, it has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(alpha-Methylbenzyl)azelaamic acid in lab experiments is its low toxicity and high stability. It can be easily synthesized and purified, and its properties can be easily modified to suit different experimental conditions. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on N-(alpha-Methylbenzyl)azelaamic acid. One area of interest is the development of new drugs based on this compound, particularly for the treatment of inflammatory and infectious diseases. Another area of interest is the study of the compound's interactions with other molecules, such as proteins and lipids, which could provide insights into its mechanism of action. Finally, the development of new synthesis methods and purification techniques could lead to the production of more efficient and cost-effective forms of the compound.

Synthesis Methods

N-(alpha-Methylbenzyl)azelaamic acid can be synthesized through the reaction of azelaic acid with alpha-methylbenzylamine. The reaction takes place in the presence of a catalyst and under controlled conditions of temperature and pressure. The product obtained is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

N-(alpha-Methylbenzyl)azelaamic acid has been studied for its potential applications in various scientific research fields, including drug discovery, biochemistry, and pharmacology. It has been found to exhibit antimicrobial, anti-inflammatory, and antioxidant properties, which make it a promising candidate for the development of new drugs.

properties

CAS RN

106926-14-1

Product Name

N-(alpha-Methylbenzyl)azelaamic acid

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

9-oxo-9-(1-phenylethylamino)nonanoic acid

InChI

InChI=1S/C17H25NO3/c1-14(15-10-6-5-7-11-15)18-16(19)12-8-3-2-4-9-13-17(20)21/h5-7,10-11,14H,2-4,8-9,12-13H2,1H3,(H,18,19)(H,20,21)

InChI Key

MYQBZVQSSMCIDR-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CCCCCCCC(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCCCCCCC(=O)O

synonyms

MBALAA
N-(alpha-methylbenzyl)azelaamic acid

Origin of Product

United States

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